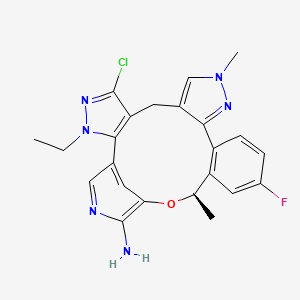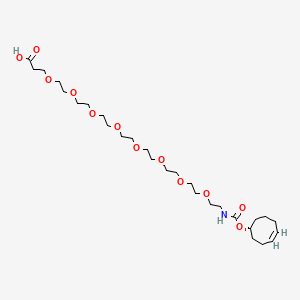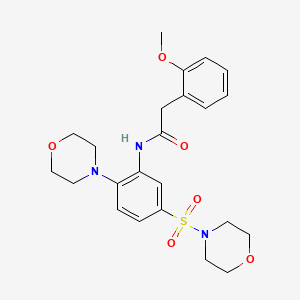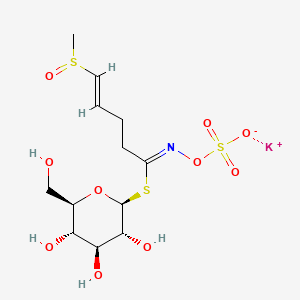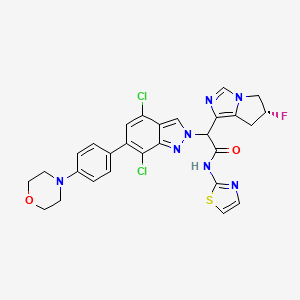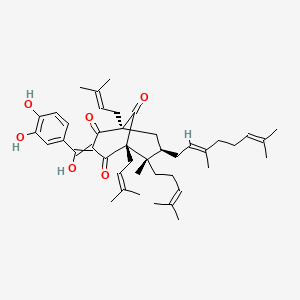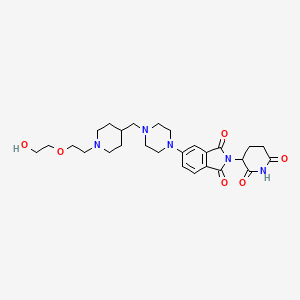
E3 Ligase Ligand-linker Conjugate 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 9 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 9 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule to the ligand. The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 9 undergoes several types of chemical reactions, including:
Ubiquitination: The conjugate facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Primary amines: Used for linker introduction.
DIPEA in DMF: Used as a base and solvent, respectively.
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 9 has several scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 9 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the target protein, while the pathways involved include the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 9 include:
Uniqueness
This compound is unique due to its specific ligand-linker combination, which allows for the targeted degradation of specific proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C27H37N5O6 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
InChI Key |
IBUSDUDJADZWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

